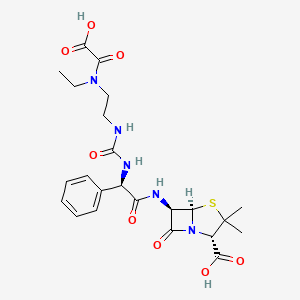
War49C2mnx
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
War49C2mnx is a synthetic compound that has garnered significant interest in various scientific fields due to its unique chemical properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of War49C2mnx involves a multi-step process that includes the following key steps:
Initial Formation: The initial formation of the core structure of this compound is achieved through a series of condensation reactions. These reactions typically involve the use of aldehydes and amines under controlled temperature and pH conditions.
Intermediate Formation: The intermediate compounds are then subjected to cyclization reactions, which are facilitated by catalysts such as palladium or platinum. These reactions are carried out under high-pressure conditions to ensure the formation of the desired cyclic structure.
Final Modification: The final step involves the introduction of functional groups to the core structure. This is achieved through substitution reactions using reagents such as halogens or alkyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.
化学反应分析
Types of Reactions
War49C2mnx undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically results in the formation of ketones or carboxylic acids.
Reduction: Reduction of this compound is achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction converts the compound into alcohols or amines.
Substitution: Substitution reactions involve the replacement of functional groups in this compound with other groups. Common reagents for these reactions include halogens and alkyl groups.
Common Reagents and Conditions
The common reagents used in the reactions of this compound include:
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, alkyl groups
Major Products Formed
The major products formed from the reactions of this compound include ketones, carboxylic acids, alcohols, and amines. These products are valuable intermediates in various chemical processes and have applications in pharmaceuticals and materials science.
科学研究应用
War49C2mnx has a wide range of applications in scientific research, including:
Chemistry: In chemistry, this compound is used as a reagent in organic synthesis. Its stability and reactivity make it an ideal candidate for the formation of complex molecules.
Biology: In biological research, this compound is used as a probe to study cellular processes. Its ability to interact with specific biomolecules allows researchers to investigate the mechanisms of various biological pathways.
Medicine: In medicine, this compound is being explored for its potential therapeutic applications. Preliminary studies suggest that it may have anti-inflammatory and anti-cancer properties.
Industry: In the industrial sector, this compound is used in the production of advanced materials. Its unique chemical properties make it suitable for the development of high-performance polymers and coatings.
作用机制
The mechanism of action of War49C2mnx involves its interaction with specific molecular targets within cells. The compound binds to enzymes and receptors, modulating their activity and influencing various cellular pathways. For example, this compound has been shown to inhibit the activity of certain kinases, leading to the suppression of inflammatory responses. Additionally, it can induce apoptosis in cancer cells by activating specific signaling pathways.
属性
CAS 编号 |
64844-70-8 |
|---|---|
分子式 |
C23H29N5O8S |
分子量 |
535.6 g/mol |
IUPAC 名称 |
(2S,5R,6R)-6-[[(2R)-2-[2-[ethyl(oxalo)amino]ethylcarbamoylamino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C23H29N5O8S/c1-4-27(18(31)21(34)35)11-10-24-22(36)26-13(12-8-6-5-7-9-12)16(29)25-14-17(30)28-15(20(32)33)23(2,3)37-19(14)28/h5-9,13-15,19H,4,10-11H2,1-3H3,(H,25,29)(H,32,33)(H,34,35)(H2,24,26,36)/t13-,14-,15+,19-/m1/s1 |
InChI 键 |
YXRSTHOXBOCROS-BKEDOTJMSA-N |
手性 SMILES |
CCN(CCNC(=O)N[C@H](C1=CC=CC=C1)C(=O)N[C@H]2[C@@H]3N(C2=O)[C@H](C(S3)(C)C)C(=O)O)C(=O)C(=O)O |
规范 SMILES |
CCN(CCNC(=O)NC(C1=CC=CC=C1)C(=O)NC2C3N(C2=O)C(C(S3)(C)C)C(=O)O)C(=O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Acetamide, 2,2,2-trifluoro-N-methyl-N-[[2-(methylamino)-5-[[(4-methylphenyl)sulfonyl]amino]phenyl]methyl]-](/img/structure/B13412715.png)
![4-[[(6S)-6-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,3,4,5,6,7-hexahydro-2,2-dioxidobenzo[c]thien-1-yl]methylene]octahydro-alpha,7a-dimethyl-1H-indene-1-acetaldehyde](/img/structure/B13412721.png)
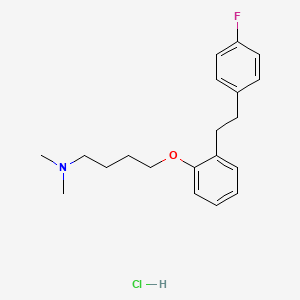
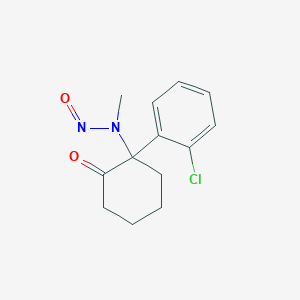

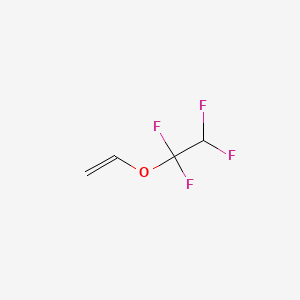
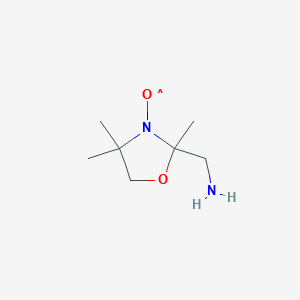
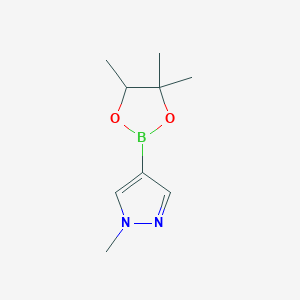
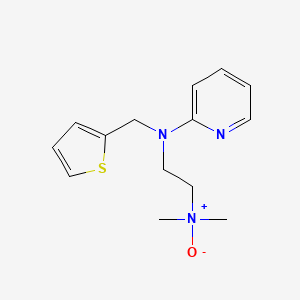
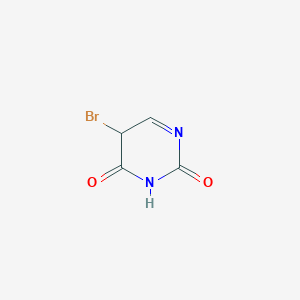
![2,3,5,6-Tetrafluoro-4-[(E)-(2,4,6-trimethylphenyl)diazenyl]pyridine](/img/structure/B13412779.png)


![N-[7-[[2-(Acetyloxy)-1-[(acetyloxy)methyl]ethoxy]methyl]-6,7-dihydro-6-oxo-1H-purin-2-yl]-acetamide](/img/structure/B13412800.png)
